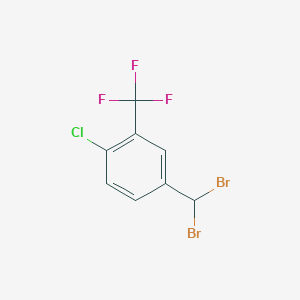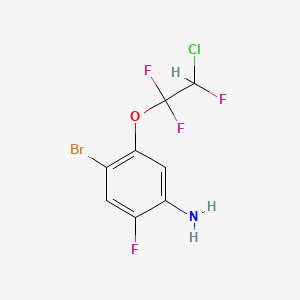
4-Bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline, 98% (4-Bromo-5-C2TFEA) is a chemical compound with a wide range of applications in the scientific and medical fields. It is a halogenated aniline derivative that is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a fluorescent dye in biological research. 4-Bromo-5-C2TFEA is a colorless solid that is soluble in most organic solvents and has a melting point of 126°C.
Aplicaciones Científicas De Investigación
4-Bromo-5-C2TFEA has a wide range of applications in the scientific and medical fields. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a fluorescent dye in biological research. In organic synthesis, 4-Bromo-5-C2TFEA is used in a variety of reactions such as the synthesis of heterocyclic compounds and the synthesis of polymers. In coordination chemistry, it is used as a ligand to form coordination complexes with transition metals. In biological research, it is used as a fluorescent dye to label proteins and other biomolecules.
Mecanismo De Acción
4-Bromo-5-C2TFEA is a halogenated aniline derivative that is used as a reagent in organic synthesis and as a ligand in coordination chemistry. In organic synthesis, 4-Bromo-5-C2TFEA is used as a nucleophile in a variety of reactions such as the synthesis of heterocyclic compounds and the synthesis of polymers. In coordination chemistry, it is used as a ligand to form coordination complexes with transition metals.
Biochemical and Physiological Effects
4-Bromo-5-C2TFEA is a halogenated aniline derivative that is used as a reagent in organic synthesis and as a ligand in coordination chemistry. However, its biochemical and physiological effects have not been extensively studied and are not well understood. It is known that 4-Bromo-5-C2TFEA is not toxic to humans and animals, but further research is needed to determine its potential effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Bromo-5-C2TFEA is a useful reagent in organic synthesis and coordination chemistry. It has several advantages over other reagents in terms of its reactivity, solubility, and stability. 4-Bromo-5-C2TFEA is highly reactive, making it suitable for use in a variety of reactions. It is also highly soluble in most organic solvents and has a high melting point, making it suitable for use in lab experiments. However, 4-Bromo-5-C2TFEA is also a strong oxidizing agent and is prone to decomposition, making it unsuitable for use in certain reactions.
Direcciones Futuras
The potential applications of 4-Bromo-5-C2TFEA in the scientific and medical fields are vast and the possibilities for future research are numerous. Some potential future directions for research include the development of new synthetic methods for the synthesis of 4-Bromo-5-C2TFEA and its derivatives, the study of its biochemical and physiological effects, and the development of new uses for 4-Bromo-5-C2TFEA in the medical and scientific fields. Additionally, further research on the potential toxicity of 4-Bromo-5-C2TFEA is needed in order to determine its safety for use in lab experiments and medical applications.
Métodos De Síntesis
4-Bromo-5-C2TFEA can be synthesized using a two-step procedure involving the reaction of 4-bromoaniline with 2-chloro-1,1,2-trifluoroethyl bromide followed by a reaction with 2-fluoroaniline. In the first step, 4-bromoaniline and 2-chloro-1,1,2-trifluoroethyl bromide are reacted in a solvent such as dichloromethane to form 4-bromo-2-chloro-1,1,2-trifluoroethyl aniline. In the second step, the intermediate aniline is reacted with 2-fluoroaniline in a solvent such as acetonitrile to form 4-bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline.
Propiedades
IUPAC Name |
4-bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF4NO/c9-3-1-4(11)5(15)2-6(3)16-8(13,14)7(10)12/h1-2,7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCXRTNNELWNGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(C(F)Cl)(F)F)Br)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

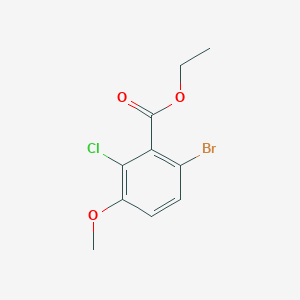

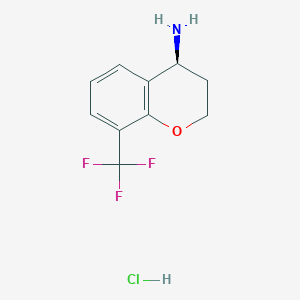
![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)

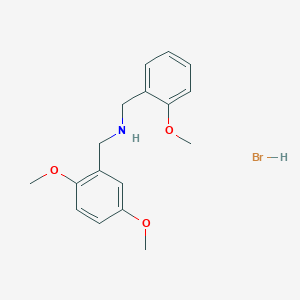
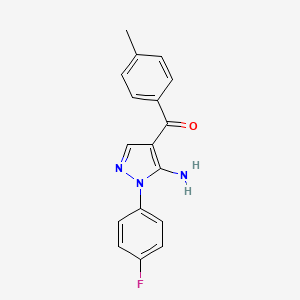
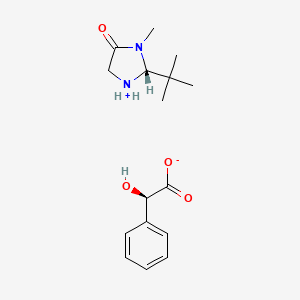
![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)
![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)
![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)

